molecular formula C7H14ClNO2 B13465874 (3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride

(3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride

Cat. No.: B13465874
M. Wt: 179.64 g/mol
InChI Key: RTEIQUSMDHRJAR-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group, a cyclopropyl group, and a butanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride typically involves the following steps:

    Amination: The amino group is introduced via reductive amination or through the use of amine protecting groups followed by deprotection.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the cyclopropylation and amination steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as crystallization, filtration, and drying are used to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride involves:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence metabolic pathways, particularly those involving amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-4-cyclopropylbutanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    4-cyclopropylbutanoic acid: Lacks the amino group but shares the cyclopropyl and butanoic acid moieties.

    3-amino-4-butanoic acid: Lacks the cyclopropyl group but contains the amino and butanoic acid moieties.

Uniqueness

(3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both the cyclopropyl and amino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

(3R)-3-amino-4-cyclopropylbutanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c8-6(4-7(9)10)3-5-1-2-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m1./s1

InChI Key

RTEIQUSMDHRJAR-FYZOBXCZSA-N

Isomeric SMILES

C1CC1C[C@H](CC(=O)O)N.Cl

Canonical SMILES

C1CC1CC(CC(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.